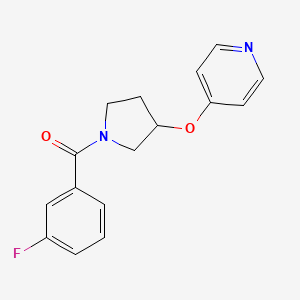

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, also known as FPYPM, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl aryl ketones and has been found to exhibit interesting biological activities.

Scientific Research Applications

Antiviral Activity

The indole nucleus, present in this compound, has been associated with antiviral properties. Researchers have synthesized derivatives containing indole scaffolds, which exhibit inhibitory effects against viruses. For instance:

- Compound 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides showed potency against Coxsackie B4 virus .

Antitubercular Activity

The pyrrolidinyl group in the compound may contribute to antitubercular effects. Researchers have explored derivatives derived from pyridine and indole for their in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further investigation is warranted .

Potassium-Competitive Acid Blockers (P-CABs)

Considering the pyrrolidine scaffold, this compound could be relevant in drug discovery. P-CABs are used to treat acid-related disorders. Exploring derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values may lead to novel P-CABs .

RORγt Modulation

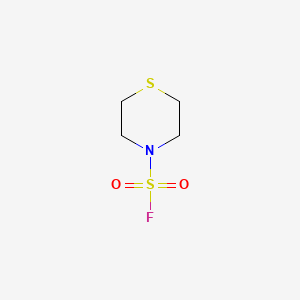

The compound’s structure resembles bicyclic sulfonamides that target RORγt, a transcription factor involved in immune regulation. However, undesirable activity against pregnane X receptor (PXR) needs optimization .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asepoxide hydrolase and serine/threonine kinase , which play crucial roles in various biological processes.

Mode of Action

hydrogen bonding or van der Waals interactions . These interactions can lead to conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Similar compounds have been found to be involved in theMAP kinase signal transduction pathway , which plays a critical role in cellular processes such as cytokine production, cell migration, and cell cycle control.

Pharmacokinetics

Compounds with similar structures, such as those containing a pyrrolidine ring, are known to have good bioavailability due to their high solubility in water and other polar solvents .

Result of Action

Based on its potential targets, it may influence processes such ascytokine production , cell migration , and cell cycle control .

properties

IUPAC Name |

(3-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCXADPZXCLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)